Isosilybin B

Vue d'ensemble

Description

Synthesis Analysis

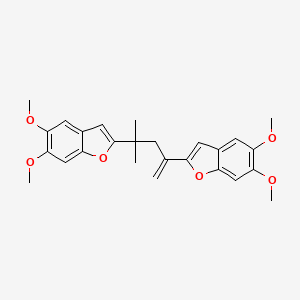

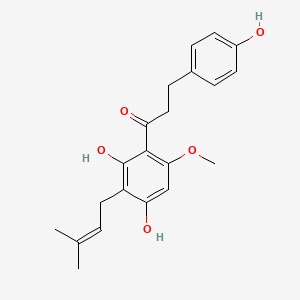

The synthesis of isosilybin B, like other silymarin constituents, involves complex organic chemistry procedures. A notable method includes the biomimetic strategy for synthesizing isosilybin A, which can be adapted for this compound, employing catalytic biomimetic cyclization of highly functionalized chalcones to form the characteristic benzopyranone ring structure intrinsic to flavonolignans (McDonald, Nibbs, & Scheidt, 2014).

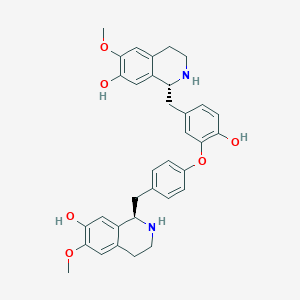

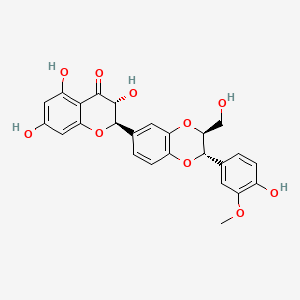

Molecular Structure Analysis

The molecular structure of this compound has been determined through comprehensive studies involving X-ray crystallography, which provides detailed insights into its stereochemistry. This compound is characterized by its specific configuration at various chiral centers, determined to be 2R, 3R, 7'S, 8'S based on crystallographic analysis (Lee & Liu, 2003).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation and conjugation, which have been explored for enhancing its bioactivity or for analytical purposes. Notably, the base-catalyzed oxidation of this compound into 2,3-dehydro derivatives has been optimized, demonstrating the compound's chemical reactivity and potential for derivative synthesis (Gažák et al., 2013).

Physical Properties Analysis

This compound's physical properties, such as solubility, melting point, and optical rotation, are crucial for its extraction, purification, and formulation. Techniques like reversed-phase HPLC and preparative chromatography have been employed for the isolation and characterization of this compound, indicating its distinct physical and chromatographic behaviors compared to its diastereoisomers (Kim et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards various chemical agents and its behavior in biological systems, have been a subject of study. For instance, its capacity to undergo sulfation, a modification relevant to its metabolism and bioavailability, has been demonstrated using enzymatic methods, providing insight into its phase II metabolism (Marhol et al., 2013).

Applications De Recherche Scientifique

Activité anticancéreuse

Isosilybin B a montré des résultats prometteurs dans le domaine de l'oncologie. Il a été démontré qu'il avait une efficacité antitumorale in vivo sur le xénogreffe de prostate humaine DU145 chez des souris nude athymiques. Il peut inhiber la croissance tumorale après un traitement oral avec des doses de 50 et 100 mg/kg de poids corporel .

Propriétés antivirales

Les flavonolignanes optiquement purs, y compris this compound, ont montré des effets antiviraux. Ces composés agissent comme des ligands spécifiques de cibles biologiques, selon le concept de « clé-serrure » .

Effets antidiabétiques

This compound a également été associé à des effets antidiabétiques. Ceci est dû à sa capacité à interagir avec des cibles biologiques impliquées dans le métabolisme du glucose .

Activité œstrogénique

This compound a démontré des effets œstrogéniques. Cela signifie qu'il peut se lier aux récepteurs des œstrogènes, influençant potentiellement l'équilibre hormonal dans l'organisme .

Activité antiparasitaire

La recherche a montré qu'this compound a des effets antiparasitaires. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antiparasitaires .

Applications cardiovasculaires

Des applications potentielles de flavonolignanes purs, y compris this compound, ont été montrées dans les maladies cardiovasculaires. Ceci est probablement dû à leur capacité à interagir avec diverses cibles biologiques qui jouent un rôle dans la santé cardiovasculaire .

Applications neurologiques

This compound a montré un potentiel dans le traitement des maladies neurologiques. Ceci est probablement dû à sa capacité à traverser la barrière hémato-encéphalique et à interagir avec diverses cibles neurologiques .

Métabolisme des médicaments

This compound a été trouvé pour inhiber les enzymes de métabolisation des médicaments et moduler l'activité de résistance aux médicaments multiples. Cela pourrait avoir des implications significatives pour le domaine de la pharmacologie, en particulier dans le développement de nouveaux médicaments et l'optimisation des thérapies médicamenteuses existantes .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447055 | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142796-22-3 | |

| Record name | Isosilybin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142796-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosilybin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILYBIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15EH97604R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

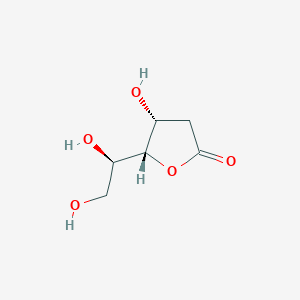

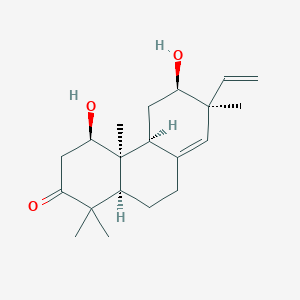

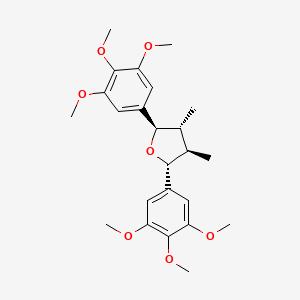

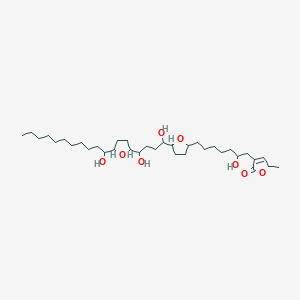

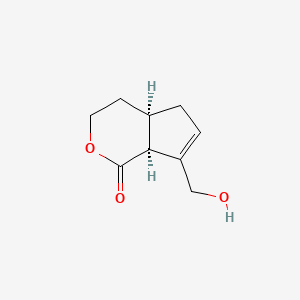

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

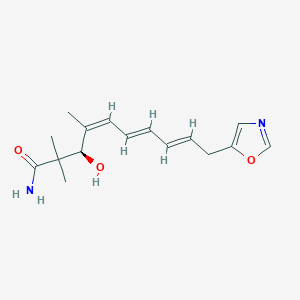

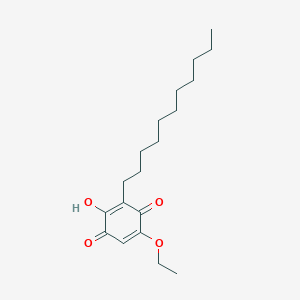

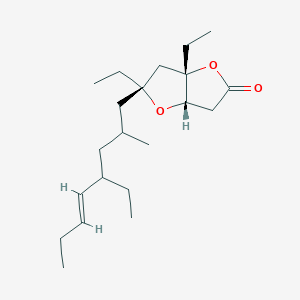

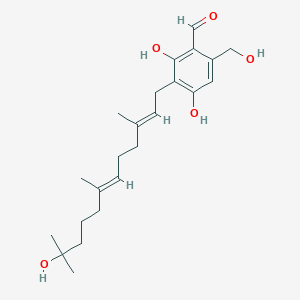

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.